molecular formula C11H8BrNO3 B6186353 methyl 5-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 495407-26-6

methyl 5-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B6186353
CAS No.: 495407-26-6
M. Wt: 282.1
InChI Key:
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Description

Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the quinoline ring. The resulting 5-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. The quinoline core structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and ethyl analogs. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

495407-26-6

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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